molecular formula C12H15N5O5 B020140 Diacetylacyclovir CAS No. 75128-73-3

Diacetylacyclovir

Cat. No. B020140
CAS RN: 75128-73-3
M. Wt: 309.28 g/mol
InChI Key: VBHLKZHSCMQLTI-UHFFFAOYSA-N
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Description

Diacetylacyclovir is a derivative of acyclovir, an antiviral drug primarily used for the treatment of herpes simplex virus infections. As a compound, diacetylacyclovir has been studied for its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of acyclovir derivatives like diacetylacyclovir involves several chemical steps. For instance, Fürstner et al. (2002) describe a synthesis process for cycloviracin B1, a related glycolipid, which includes macrodilactonization and a two-directional synthesis strategy. This provides insights into the complex synthesis methods that could be applicable to diacetylacyclovir as well (Fürstner, Młynarski, & Albert, 2002).

Molecular Structure Analysis

The molecular structure of acyclovir derivatives is characterized by certain key features. Brandi-Blanco et al. (2011) examined the metal ion binding patterns of acyclovir, which is crucial for understanding the molecular recognition and interaction capabilities of diacetylacyclovir (Brandi-Blanco et al., 2011).

Chemical Reactions and Properties

The chemical properties of acyclovir derivatives are significant for their antiviral activity. McGuigan et al. (2000) discussed the potent anti-varicella-zoster virus activity of certain nucleosides, highlighting the importance of chemical modifications in enhancing antiviral potency, which is relevant to understanding diacetylacyclovir's chemical reactions and properties (McGuigan et al., 2000).

Physical Properties Analysis

The physical properties of acyclovir derivatives like diacetylacyclovir include solubility, stability, and crystalline structure. For instance, Matsumoto et al. (1988) provided a synthesis of acyclovir (9-(2-hydroxyethoxymethyl)guanine) from guanine, indicating the physical properties that might be shared with diacetylacyclovir (Matsumoto et al., 1988).

Chemical Properties Analysis

The chemical properties of diacetylacyclovir, similar to acyclovir, likely include its antiviral mechanism of action and interaction with viral enzymes. For example, Vashishtha & Kuchta (2016) studied the effects of acyclovir on herpes simplex virus-1 DNA polymerase, which may provide insights into the chemical properties of diacetylacyclovir (Vashishtha & Kuchta, 2016).

Scientific Research Applications

  • Clercq, E. (2005) outlined that Diacetylacyclovir is a potential antiviral drug with applications in treating various DNA virus infections【Clercq, 2005】.

  • In a later study, Clercq, E. (2010) emphasized Diacetylacyclovir's role as an antiretroviral drug specifically for treating herpes virus infections【Clercq, 2010】.

  • Acyclovir, a related compound, has been found to be a safe and effective agent for therapy of herpes simplex and varicella-zoster infections, with its major adverse effect being transient serum creatinine elevations during high-dose intravenous use (Dorsky, D. & Crumpacker, C., 1987)【Dorsky & Crumpacker, 1987】.

  • Moreover, daily use of acyclovir has been shown to slow HIV disease progression by decreasing monocyte activation, albeit being a small factor (Redd, A. et al., 2015)【Redd et al., 2015】.

  • The broader scientific achievements in HIV research, including the development of effective antiretroviral drugs like Diacetylacyclovir, have been crucial in managing the disease (Fauci, A., 2003)【Fauci, 2003】.

properties

IUPAC Name

2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O5/c1-7(18)14-12-15-10-9(11(20)16-12)13-5-17(10)6-21-3-4-22-8(2)19/h5H,3-4,6H2,1-2H3,(H2,14,15,16,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHLKZHSCMQLTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40226085
Record name Diacetylacyclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40226085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diacetylacyclovir

CAS RN

75128-73-3
Record name N2-Acetyl-9-(2-acetoxyethoxymethyl)guanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75128-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diacetylacyclovir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075128733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diacetylacyclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40226085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2-acetamido-6,9-dihydro-6-oxo-1H-purin-9-yl]methoxy]ethyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.958
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIACETYLACYCLOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U32280404H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
H Gao, AK Mitra - Synthesis, 2000 - thieme-connect.com
This review article deals with the synthetic methods of acyclovir, ganciclovir and their prodrugs. Based on the starting materials, three main routes to acyclovir and ganciclovir are …
Number of citations: 72 www.thieme-connect.com
G Mascolo, G Laera, A Pollice, D Cassano, A Pinto… - Chemosphere, 2010 - Elsevier
… the concentration of acyclovir was 500-fold higher than diacetylacyclovir. Therefore, results about acyclovir and diacetylacyclovir degradation suggest that the net result of placing the …
Number of citations: 76 www.sciencedirect.com
H MATSUMOTO, C KANEKO, K YAMADA… - Chemical and …, 1988 - jstage.jst.go.jp
… It was found the N2,0-diacetylacyclovir (5) could be synthesized in fair or good yield by the condensation of N,N’-diacetylguanine(s) (3) and 2-oxa-l,4-butanediol diacetate in the …
Number of citations: 67 www.jstage.jst.go.jp
A Manikowski, J Boryski - Nucleosides, Nucleotides and Nucleic …, 2000 - Taylor & Francis
… the study of transglycosylation, was obtained by direct thiation of diacetylacyclovir (1)' with phosphorus pentasulfide'" (27% of yield), or with Lawesson's reagent" (74%) (Scheme 1). The …
Number of citations: 1 www.tandfonline.com
J Boryski - Journal of the Chemical Society, Perkin Transactions 2, 1997 - pubs.rsc.org
… It can also be deduced from Scheme 1 that any direct ‘diagonal’ conversion is not possible, eg diacetylacyclovir 8 is produced from tetraacetylguanosine 1 either via 7-ribonucleoside 6, …
Number of citations: 31 pubs.rsc.org
L Cavallo, R Cini, J Kobe, LG Marzilli… - Journal of the Chemical …, 1991 - pubs.rsc.org
By reaction of Zeise's salt with selected, N(9)-alkylated, guanine derivatives L [9-(2-hydroxyethoxymethyl)guanine, acyclovir, L1; 9-(2-acetoxyethoxymethyl)guanine, monoacetylacyclovir…
Number of citations: 17 pubs.rsc.org
T Torii, K Yamashita, M Kojima, Y Suzuki… - … and Nucleic Acids, 2006 - Taylor & Francis

We have established practical synthetic methods for penciclovir (PCV, 1) and famciclovir (FCV, 2) from N2-acetyl-7-benzylguanine (NAc7BnG, 3…

Number of citations: 4 www.tandfonline.com
J Boryski - Nucleosides and Nucleotides, 1996 - Taylor & Francis
… Four pairs of the respective 9- and 7-regioisomers (4% 5a; 4c, 5c; 8a, 9a; 8c, 9c) were obtained when an equimolar mixture of diacetylacyclovir (4c) and triacetyl 5-methyl-4-…
Number of citations: 57 www.tandfonline.com
YP Wei, LY Yao, YY Wu, X Liu, LH Peng, YL Tian… - Molecules, 2021 - mdpi.com
… Subsequently, N 2 , O-diacetylacyclovir is prepared by the condensation of N, N’-diacetylguanine and AcOCH 2 CH 2 OCH 2 OAc in the presence of p-toluenesulfonic acid (p-TsOH) in …
Number of citations: 17 www.mdpi.com
A Kristl, G Vesnaver - Journal of the Chemical Society, Faraday …, 1995 - pubs.rsc.org
The effects of mutual saturation of octanol and water on solute partitioning and solubility have been examined. The partition coefficients and solubilities in octanol, water and mutually …
Number of citations: 131 pubs.rsc.org

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